

# TO-PRO-1: A Technical Guide to its Fluorescence Properties and Applications

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## Compound of Interest

Compound Name: *To-Pro-1*

Cat. No.: *B136677*

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## Introduction

**TO-PRO-1** is a carbocyanine monomeric nucleic acid stain widely utilized in life sciences research. It is characterized by its high affinity for double-stranded DNA (dsDNA) and its cell impermeability. These core features make it an invaluable tool for identifying dead or membrane-compromised cells in a variety of applications, including fluorescence microscopy and flow cytometry. This technical guide provides an in-depth overview of the core fluorescence properties of **TO-PRO-1**, detailed experimental protocols, and a comparative analysis with other common viability dyes.

## Core Properties of TO-PRO-1

**TO-PRO-1** is essentially non-fluorescent in its unbound state. Upon intercalation into the DNA double helix, its fluorescence quantum yield increases dramatically, resulting in a bright green fluorescence. This property provides a high signal-to-noise ratio, making it an excellent probe for detecting nucleic acids.

## Chemical and Physical Properties

Property	Value	Reference
Chemical Name	Quinolinium, 4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-[3-(trimethylammonio)propyl]-, diiodide	[1]
Molecular Formula	C <sub>24</sub> H <sub>29</sub> I <sub>2</sub> N <sub>3</sub> S	[2]
Molecular Weight	645.39 g/mol	[1]
CAS Number	157199-59-2	[2]
Formulation	Typically supplied as a 1 mM solution in DMSO	[2]
Storage	Store at -20°C, protected from light. The solution is stable for at least two years under these conditions.	[3][4]

## Spectroscopic Properties

The fluorescence of **TO-PRO-1** is dependent on its binding to nucleic acids. The excitation and emission maxima provided below are for the DNA-bound state.

Parameter	Wavelength (nm)	Reference
Excitation Maximum ( $\lambda_{ex}$ )	515	[2][3][5]
Emission Maximum ( $\lambda_{em}$ )	531	[2][3][5]
Recommended Laser Line	488 nm or 514 nm	[5][6]
Recommended Emission Filter	~525/30 nm or 530/30 nm bandpass	[5][7]

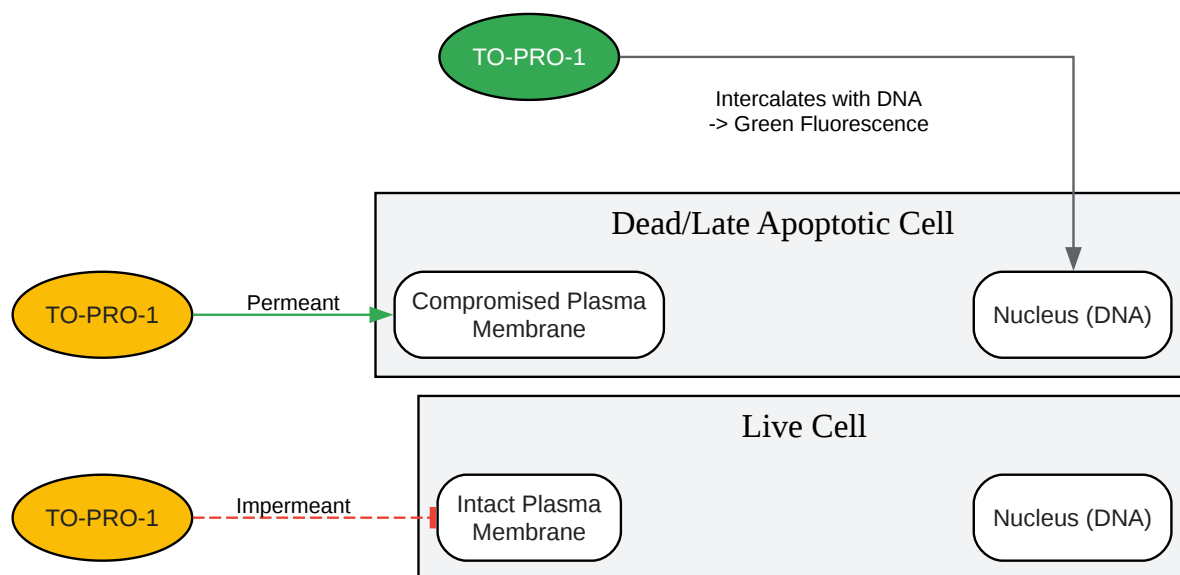
## Fluorescence Performance

While specific values for the quantum yield and fluorescence lifetime of **TO-PRO-1** are not consistently reported in the literature, general characteristics of cyanine dyes provide an estimation of its performance.

Parameter	Value/Characteristic	Reference
Quantum Yield ( $\Phi$ )	Cyanine dyes bound to DNA can have high quantum yields, often between 0.2 and 0.6, and can be as high as 0.9. The intrinsic fluorescence of unbound dye is very low (typically $< 0.01$ ).	[6]
Fluorescence Lifetime ( $\tau$ )	Data not readily available.	
Fluorescence Enhancement	Upon binding to dsDNA, the fluorescence intensity of cyanine dyes like TO-PRO-1 can increase by over 1000-fold.	[1][6]
Binding Affinity (Kd)	High affinity for dsDNA, with a dissociation constant in the micromolar range.	[6]
Binding Mechanism	Intercalation between DNA base pairs.	[3][6]

## Mechanism of Action as a Dead Cell Stain

The utility of **TO-PRO-1** as a viability probe stems from its positive charge and hydrophilic nature, which render it unable to cross the intact plasma membrane of live cells. In contrast, cells that are dead or in the late stages of apoptosis have compromised membrane integrity, allowing **TO-PRO-1** to enter, bind to the nuclear DNA, and fluoresce brightly. This mechanism allows for a clear distinction between live (non-fluorescent) and dead (green fluorescent) cell populations.



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Diagram 1: Mechanism of **TO-PRO-1** as a dead cell stain.

## Experimental Protocols

The following are detailed protocols for using **TO-PRO-1** for cell viability analysis in fluorescence microscopy and flow cytometry. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

### Protocol 1: Dead Cell Staining for Fluorescence Microscopy

This protocol is suitable for staining dead cells in a population of adherent or suspension cells.

Materials:

- **TO-PRO-1**, 1 mM solution in DMSO
- Phosphate-Buffered Saline (PBS),  $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$  free
- Cell suspension or cells cultured on coverslips

- Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP)

#### Procedure:

- Cell Preparation:
  - Suspension cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with PBS. Resuspend the cell pellet in PBS to a concentration of  $1 \times 10^5$  to  $1 \times 10^6$  cells/mL.[3]
  - Adherent cells: Wash cells grown on coverslips once with PBS.
- Staining Solution Preparation:
  - Prepare a fresh 1  $\mu$ M working solution of **TO-PRO-1** by diluting the 1 mM stock solution 1:1000 in PBS. For some cell types, a final concentration of 100 nM may be sufficient.[3]
- Staining:
  - Suspension cells: Add the **TO-PRO-1** working solution to the cell suspension.
  - Adherent cells: Cover the cells on the coverslip with the **TO-PRO-1** working solution.
  - Incubate for 15-30 minutes at room temperature, protected from light.
- Washing (Optional):
  - For suspension cells, an optional wash step can be performed by centrifuging the cells and resuspending them in fresh PBS to reduce background fluorescence.[3] For adherent cells, gently wash with PBS.
- Imaging:
  - Mount the coverslip or place a drop of the cell suspension on a microscope slide.
  - Image immediately using a fluorescence microscope. Dead cells will exhibit bright green nuclear fluorescence.

## Protocol 2: Dead Cell Staining for Flow Cytometry

This protocol allows for the quantification of dead cells in a population.

Materials:

- **TO-PRO-1**, 1 mM solution in DMSO
- Phosphate-Buffered Saline (PBS),  $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$  free
- Flow cytometry tubes
- Flow cytometer with a 488 nm laser

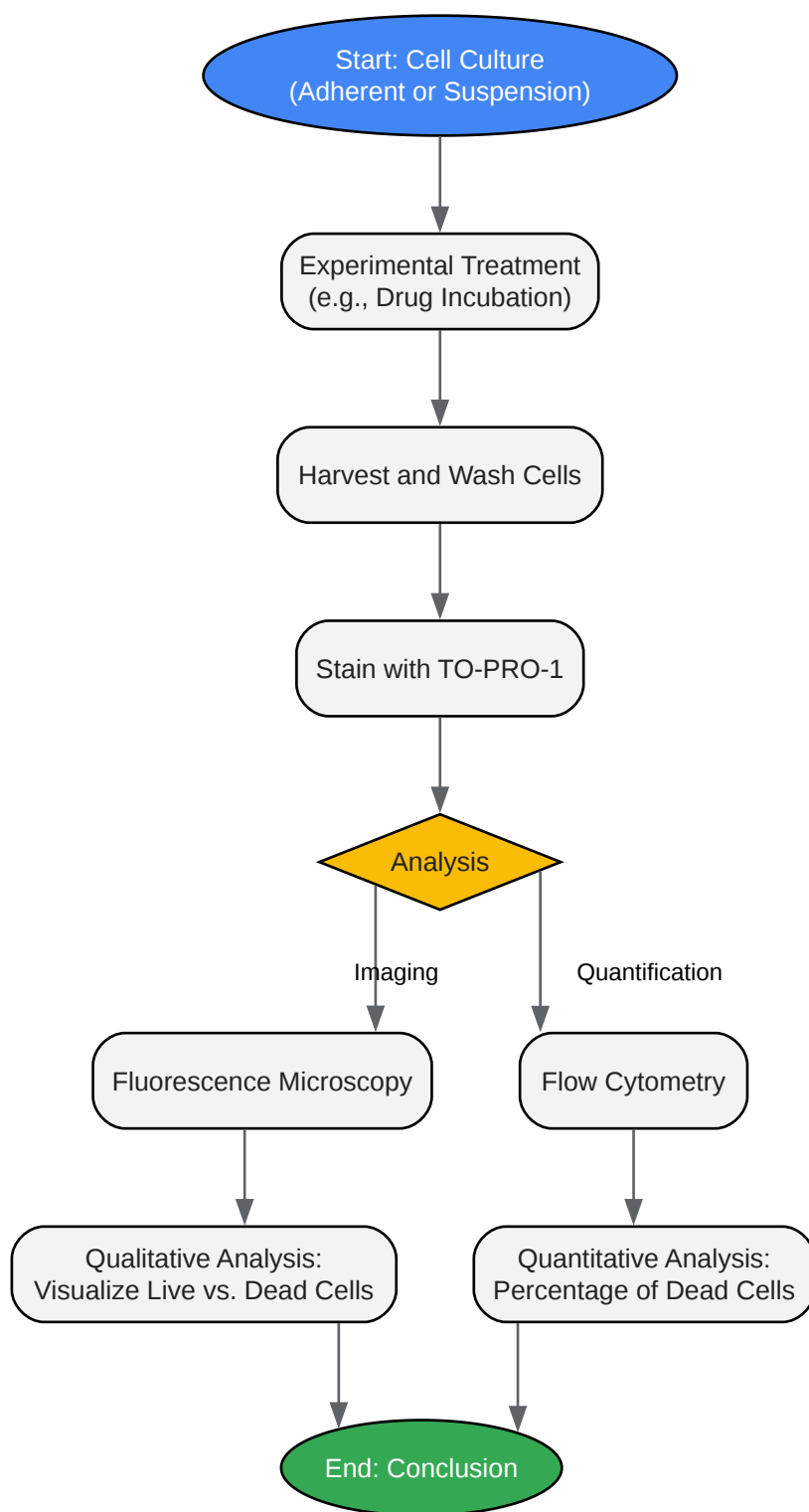
Procedure:

- Cell Preparation:
  - Harvest cells and wash once with PBS.
  - Resuspend the cells in PBS at a concentration of  $1 \times 10^5$  to  $1 \times 10^6$  cells/mL.[\[3\]](#)
  - Transfer the cell suspension to flow cytometry tubes.
- Controls:
  - Unstained control: A tube with cells but no **TO-PRO-1** to set the baseline fluorescence.
  - Positive control (optional but recommended): A tube of cells treated with a method to induce necrosis (e.g., heat or ethanol treatment) to determine the position of the dead cell population.
- Staining:
  - Add **TO-PRO-1** to the cell suspension to a final concentration of 100 nM to 1  $\mu\text{M}$ .[\[3\]](#)
  - Gently vortex to mix.
  - Incubate for 15 minutes at room temperature, protected from light.[\[3\]](#)

- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer using 488 nm excitation.
  - Collect the green fluorescence signal in a channel appropriate for FITC or GFP (e.g., 530/30 nm bandpass filter).
  - Gate on the cell population based on forward and side scatter to exclude debris.
  - Quantify the percentage of **TO-PRO-1** positive (dead) cells.

## Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a cell viability assay using **TO-PRO-1**.



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Diagram 2: Workflow for a cell viability assay using **TO-PRO-1**.



## Comparison with Other Viability Dyes

**TO-PRO-1** is one of several available dyes for assessing cell viability. The choice of dye depends on the specific application, instrumentation, and whether fixation is required.

Dye	Mechanism	Ex/Em (nm) (DNA-bound)	Cell Permeability	Fixable	Notes
TO-PRO-1	DNA Intercalator	515/531	Impermeant	No	Excellent for dead cell identification in live-cell imaging and flow cytometry.
Propidium Iodide (PI)	DNA Intercalator	535/617	Impermeant	No	A very common red-fluorescent dead cell stain.
7-AAD	DNA Intercalator	546/647	Impermeant	No	A far-red fluorescent dead cell stain, useful for multicolor experiments with blue and green fluorophores.
DAPI	DNA Minor Groove Binder	358/461	Permeant	Yes	Stains the nuclei of all cells, but can show brighter staining in dead cells.
YO-PRO-1	DNA Intercalator	491/509	Enters apoptotic cells	No	Can distinguish between early apoptotic and

						late apoptotic/necrotic cells when used with PI.[7]
						Can be used with fixation and permeabilization protocols, as the staining is covalent. Stains dead cells much more brightly than live cells.
Amine-Reactive Dyes (e.g., LIVE/DEAD Fixable Dyes)	Covalently binds to amines	Various	Impermeant	Yes		

## Troubleshooting and Considerations

- **High Background Fluorescence:** This may be due to excess dye. Consider adding a wash step after staining or reducing the dye concentration.
- **Weak Signal:** Ensure the dye has not been subjected to excessive light exposure. Check that the filter sets on the microscope or flow cytometer are appropriate for **TO-PRO-1**. The cell concentration may also be too low.
- **Photobleaching:** While cyanine dyes are generally photostable, minimize light exposure to the sample before and during imaging to prevent photobleaching.
- **Spectral Overlap:** When performing multicolor experiments, ensure that the emission spectrum of **TO-PRO-1** does not overlap significantly with other fluorophores being used.

## Conclusion

**TO-PRO-1** is a robust and reliable fluorescent probe for the identification of dead and membrane-compromised cells. Its high affinity for DNA, significant fluorescence enhancement upon binding, and cell impermeability make it a valuable tool for researchers in various fields. By understanding its core properties and following optimized protocols, scientists can effectively integrate **TO-PRO-1** into their experimental workflows to obtain accurate and reproducible cell viability data.

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